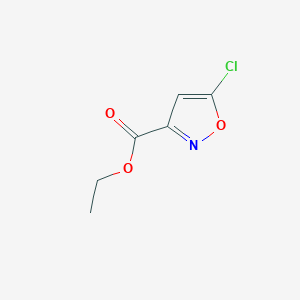

Ethyl 5-chloroisoxazole-3-carboxylate

説明

Significance of Isoxazole (B147169) Ring Systems in Contemporary Organic Synthesis and Heterocyclic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal and synthetic chemistry. nih.govbohrium.com These aromatic ring systems are found in numerous natural products and are integral to a wide array of pharmacologically significant molecules. ijpca.orgmdpi.com The unique structural and electronic properties of the isoxazole nucleus allow it to serve as a versatile scaffold in drug design, contributing to improved physicochemical properties and biological efficacy. nih.govbohrium.com

Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govnanobioletters.com Marketed drugs such as the anti-inflammatory agent Valdecoxib and the anticonvulsant Zonisamide feature the isoxazole core, highlighting its importance in therapeutic applications. ijpca.orgnih.gov In organic synthesis, the isoxazole ring is a valuable intermediate. nih.gov Its weak N-O bond can be cleaved under various conditions, allowing for facile transformation into other functional groups and ring systems, thereby serving as a masked precursor for more complex molecular architectures. nih.gov

Role of Halogenated Heterocycles as Strategic Synthetic Precursors and Versatile Building Blocks

Halogenated heterocyclic compounds are indispensable building blocks in organic synthesis. nbinno.comsigmaaldrich.com The incorporation of halogen atoms (F, Cl, Br, I) onto a heterocyclic core dramatically influences the molecule's reactivity. mdpi.com Halogens serve as excellent leaving groups and are readily displaced by nucleophiles. Furthermore, they are crucial functional groups for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nbinno.com

This versatile reactivity makes halogenated heterocycles highly valuable as strategic precursors for constructing more complex molecules. nbinno.comsigmaaldrich.com In medicinal chemistry, the introduction of halogens can also modulate a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability, which is a key consideration in drug discovery programs. nbinno.comresearchgate.net The use of halogenation is a widespread strategy for creating diverse chemical libraries for screening and developing new bioactive compounds. nih.gov

Positional and Functional Group Specificity of Ethyl 5-chloroisoxazole-3-carboxylate within Isoxazole Derivatives

This compound is a specifically substituted isoxazole derivative where the functional groups' positions dictate its unique chemical utility.

Chloro Group at Position 5: The chlorine atom at the C5 position is a key reactive site. 5-Chloroisoxazoles are known to be versatile starting materials. mdpi.com Under catalysis, typically with iron(II) chloride, they can undergo isomerization to form highly reactive 2H-azirine-2-carbonyl chlorides. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This transformation makes the C5-chloro substituent a gateway for synthesizing a variety of 2H-azirine-2-carboxylic acid derivatives, including amides, esters, and anhydrides, by subsequent reaction with nucleophiles. mdpi.combeilstein-journals.org

Ethyl Carboxylate Group at Position 3: The ethyl carboxylate group at the C3 position provides another point for synthetic modification. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, most commonly amides, through coupling reactions. This functional handle is frequently used to link the isoxazole core to other molecular fragments in the synthesis of potential agrochemical and pharmaceutical agents. researchgate.net

The combination of a reactive chlorine atom at C5 and a modifiable ester group at C3 makes this compound a bifunctional building block with significant potential in the synthesis of complex heterocyclic systems.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | Ethyl 5-chloro-1,2-oxazole-3-carboxylate |

| Molecular Formula | C₆H₆ClNO₃ |

| Molecular Weight | 175.57 g/mol |

| CAS Number | 104776-74-1 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-chloro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEVNGXFHGZHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343566-56-3 | |

| Record name | ethyl 5-chloro-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of Ethyl 5 Chloroisoxazole 3 Carboxylate

Nucleophilic Substitution Reactions at the C-5 Position of the Isoxazole (B147169) Ring

The chlorine atom at the C-5 position of the isoxazole ring in Ethyl 5-chloroisoxazole-3-carboxylate can be displaced by various nucleophiles. This reactivity is characteristic of 5-haloisoxazoles, where the halogen atom is activated towards nucleophilic substitution.

Displacement of Chloride with Oxygen-Based Nucleophiles (e.g., Alkoxides)

The reaction of 5-chloroisoxazoles with oxygen-based nucleophiles, such as alkoxides, is a potential pathway for the synthesis of 5-alkoxyisoxazole derivatives. In these reactions, the alkoxide ion (RO⁻) acts as the nucleophile, attacking the C-5 position and displacing the chloride ion. This type of reaction is a nucleophilic aromatic substitution (SNAr), which is common for aryl halides bearing electron-withdrawing groups libretexts.org. The isoxazole ring itself is electron-deficient, which facilitates this type of substitution. For instance, reactions of activated chloro-heterocycles with sodium methoxide have been reported to yield the corresponding methoxy derivatives. While specific studies detailing this reaction for this compound are not extensively documented in the provided literature, the general reactivity pattern of activated halides supports this transformation.

Table 1: Plausible Reaction of this compound with Sodium Methoxide

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

|---|

Displacement of Chloride with Sulfur-Based Nucleophiles (e.g., Thioalkoxides)

Sulfur-based nucleophiles, such as thioalkoxides (RS⁻), are known to be highly effective in nucleophilic substitution reactions due to the high nucleophilicity of sulfur libretexts.org. Thiolate anions are excellent nucleophiles in SN2 reactions and can also participate in nucleophilic aromatic substitution on electron-deficient rings libretexts.orgnih.gov. The reaction of this compound with a thioalkoxide, such as sodium thiomethoxide (CH₃SNa), is expected to proceed via nucleophilic attack of the thiolate at the C-5 position, displacing the chloride and forming the corresponding ethyl 5-(methylthio)isoxazole-3-carboxylate. The high nucleophilicity of sulfur compounds suggests that this reaction should be efficient libretexts.org.

Table 3: Plausible Reaction of this compound with Sodium Thiomethoxide

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

|---|

Rearrangement Reactions and Ring Transformations

Beyond simple substitution reactions, the isoxazole ring of this compound can undergo significant structural rearrangements, particularly under catalytic conditions.

Iron(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides

A key transformation of 5-chloroisoxazoles is their isomerization into 2H-azirine-2-carbonyl chlorides, a reaction catalyzed by iron(II) chloride (FeCl₂) nih.govnih.gov. This reaction is a rapid and efficient procedure that can be carried out at room temperature nih.gov. The starting 5-chloroisoxazole, upon treatment with anhydrous FeCl₂ in a solvent like acetonitrile, rearranges to the highly reactive 2H-azirine-2-carbonyl chloride intermediate nih.gov. These azirine derivatives are valuable synthetic building blocks but are typically not isolated and are instead trapped in situ with various nucleophiles nih.gov.

Table 4: General Conditions for FeCl₂-Catalyzed Isomerization

| Substrate | Catalyst | Solvent | Temperature | Product |

|---|

This isomerization serves as a pivotal step in the synthesis of various nitrogen-containing heterocycles and other complex molecules from readily available 5-chloroisoxazoles nih.govnih.gov.

The mechanism of the iron(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides has been the subject of computational studies, often employing Density Functional Theory (DFT) nih.govnih.gov. DFT calculations help to elucidate the probable mechanism of such isomerizations nih.gov. While the specific mechanistic details for this exact isomerization are complex, related studies on iron-catalyzed transformations provide insight. The reaction is believed to proceed through coordination of the iron catalyst to the isoxazole ring, which facilitates the cleavage of the weak N-O bond nih.gov. This leads to a ring-opening event, followed by rearrangement and ring-closure to form the thermodynamically less stable, but synthetically useful, 2H-azirine ring system. DFT studies on the isomerization of 2-aryl-2H-azirines to indoles catalyzed by FeCl₂ indicate that the reaction proceeds through a stepwise mechanism nih.gov. These computational models suggest that the iron catalyst plays a crucial role in lowering the activation energy for the ring transformation nih.govmdpi.com. The selectivity of subsequent reactions of the generated 2H-azirine-2-carbonyl chloride with nucleophiles has also been shown to be controlled by thermodynamic factors, as revealed by DFT calculations nih.govfigshare.com.

Influence of Substituents on the Isomerization Pathway and Product Distribution

The isomerization of isoxazoles to 2H-azirines, whether through photochemical or catalytic pathways, is significantly governed by the nature of the substituents on the isoxazole ring. The selection of these substituents plays a critical role in directing the reaction towards the desired 2H-azirine intermediate while minimizing the formation of byproducts, such as oxazoles. chemrxiv.orgresearchgate.net

In photochemical isomerization, substituents influence the efficiency of the transformation by altering the absorption spectra of the isoxazole and its corresponding 2H-azirine isomer. chemrxiv.org When the absorption spectra of the two isomers have minimal overlap, the efficiency of the forward reaction to the carbonyl-2H-azirine is increased, and the reverse photoisomerization is suppressed. chemrxiv.orgresearchgate.net For instance, theoretical and experimental studies on 3,5-disubstituted 5-amino-isoxazoles have identified that electron-withdrawing groups like trifluoromethyl and bulky groups such as tert-butyl are effective at promoting high yields of the corresponding carbonyl-2H-azirines with minimal formation of oxazole (B20620) side products. chemrxiv.orgresearchgate.net Conversely, a phenyl substituent on a similar isoxazole was found to facilitate the formation of oxazoles, making the isolation of the 2H-azirine intermediate challenging. chemrxiv.org This highlights the utility of substituent-driven design in tuning the photoisomerization equilibrium. chemrxiv.org

In catalytic isomerizations, such as those facilitated by iron(II) chloride, substituents also affect the reaction conditions and product outcomes. For example, the isomerization of a 3-tert-butyl-5-chloroisoxazole derivative required a higher temperature (82 °C) compared to 3-aryl analogs. beilstein-journals.org At this elevated temperature, the intermediate 2H-azirine underwent a subsequent ring-opening to a nitrile ylide, which then cyclized to form an oxazole-4-carboxylic acid derivative instead of the expected azirine. beilstein-journals.org This demonstrates that both electronic and steric properties of substituents can alter the stability of the 2H-azirine intermediate and influence the final product distribution. beilstein-journals.org

Subsequent Chemical Transformations of 2H-Azirine Intermediates

The 2H-azirine ring is a highly strained and reactive intermediate, making it a valuable precursor for a variety of subsequent chemical transformations. Originating from the isomerization of isoxazoles like this compound, these three-membered heterocycles can be converted into a range of acyclic and heterocyclic structures.

Formation of 2H-Azirine-2-carboxylic Acid Derivatives (Amides, Anhydrides, Esters, Thioesters)

A highly effective method for synthesizing a diverse array of 2H-azirine-2-carboxylic acid derivatives stems from the iron(II) chloride (FeCl₂) catalyzed isomerization of 5-chloroisoxazoles. mdpi.comnih.govnih.gov This reaction proceeds at room temperature to generate reactive 2H-azirine-2-carbonyl chloride intermediates. mdpi.comnih.gov These acyl chlorides are not typically isolated but are immediately treated in situ with a variety of nucleophiles to yield stable final products. beilstein-journals.orgmdpi.com

This one-pot procedure allows for the efficient preparation of several classes of compounds through nucleophilic acyl substitution: mdpi.comnih.gov

Amides: Reaction with primary and secondary amines, in the presence of a suitable base like 2-picoline, affords the corresponding 2H-azirine-2-carboxamides. mdpi.com

Anhydrides: Carboxylic acids can act as O-nucleophiles to produce mixed anhydrides of 2H-azirine-2-carboxylic acids. mdpi.comnih.gov

Esters: The reaction with various alcohols and phenols (O-nucleophiles) leads to the formation of 2H-azirine-2-carboxylates. mdpi.comnih.gov

Thioesters: Similarly, treatment with thiols (S-nucleophiles) yields 2H-azirine-2-carbothioates. mdpi.comnih.gov

The versatility of this approach has been demonstrated in the synthesis of numerous derivatives, including amides, esters, anhydrides, and thioesters of 2H-azirine-2-carboxylic acids, starting from readily accessible 5-chloroisoxazoles. beilstein-journals.orgmdpi.comnih.gov

Table 1: Synthesis of 2H-Azirine-2-Carboxylic Acid Derivatives

| Derivative Class | Nucleophile Type | Reagent Example | Product Type |

|---|---|---|---|

| Amides | N-nucleophile | Amines (primary, secondary) | 2H-Azirine-2-carboxamides |

| Anhydrides | O-nucleophile | Carboxylic acids | 2H-Azirine-2-carboxylic anhydrides |

| Esters | O-nucleophile | Alcohols, Phenols | 2H-Azirine-2-carboxylates |

Ring Expansion Reactions to Other Heterocycles (e.g., Pyrroles, Oxazoles) via Azirine Pathways

The high ring strain of 2H-azirines makes them susceptible to ring-opening and rearrangement reactions, providing pathways to other important heterocyclic systems. nih.govmdpi.com These transformations can be induced thermally, photochemically, or catalytically. nih.gov

The general photochemical pathway for the isomerization of isoxazoles to oxazoles proceeds through a 2H-azirine intermediate. aip.org This process involves an initial cleavage of the N–O bond in the isoxazole to form a vinylnitrene, which rapidly collapses to the 2H-azirine. aip.org The 2H-azirine can then undergo cleavage of the C–C single bond to generate a nitrile ylide intermediate, which subsequently cyclizes to form the more stable five-membered oxazole ring. aip.orgnih.gov

Furthermore, 2-vinyl-substituted 2H-azirines are known to rearrange into pyrroles. nih.gov While the parent compound, this compound, does not possess a vinyl group, this pathway is a significant transformation for appropriately substituted azirine intermediates. The isomerization likely involves the cleavage of the azirine C-C bond followed by cyclization involving the vinyl substituent. This ring expansion provides an atom-economical method for constructing the pyrrole (B145914) nucleus. nih.gov

Lithiation and Subsequent Electrophilic Substitution at the C-4 Position

Direct functionalization of the isoxazole ring can be achieved through metallation, providing an alternative reactive pathway to isomerization. The C-4 position of 3,5-disubstituted isoxazoles is particularly amenable to deprotonation using strong organolithium bases.

Formation of 4-Lithio Derivatives of 5-Chloroisoxazoles

Research has shown that 3,5-disubstituted isoxazoles, including those with a chlorine atom at the C-5 position, readily react with n-butyllithium to form 4-lithio derivatives. cdnsciencepub.comcdnsciencepub.com This reaction involves the abstraction of the acidic proton at the C-4 position of the isoxazole ring by the strong base. For example, 3-phenyl-5-chloroisoxazole has been successfully lithiated at the 4-position. cdnsciencepub.com The presence of substituents at both the C-3 and C-5 positions directs the lithiation exclusively to the C-4 position, preventing attack at other sites on the ring. cdnsciencepub.com This site-selective metallation generates a potent nucleophile that can be used for subsequent bond-forming reactions. cdnsciencepub.com

Introduction of Carboxylic Acid Functionality via Carbon Dioxide Quenching

The 4-lithio derivative of the 5-chloroisoxazole, generated in situ, serves as a powerful nucleophile for the introduction of various electrophiles. A key application of this intermediate is its reaction with carbon dioxide (CO₂). When the 4-lithioisoxazole is quenched with solid carbon dioxide (dry ice), a carboxylation reaction occurs, introducing a carboxylic acid group at the C-4 position. cdnsciencepub.com This two-step sequence of lithiation followed by carbon dioxide quenching has been successfully applied to 3-phenyl-5-chloroisoxazole, yielding 3-phenyl-5-chloroisoxazole-4-carboxylic acid in high yield. cdnsciencepub.com This method provides a direct route to otherwise difficult-to-access 4-carboxy-substituted isoxazoles. cdnsciencepub.com

Table 2: C-4 Functionalization of 5-Chloroisoxazoles

| Step | Reaction | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Lithiation | n-Butyllithium | 4-Lithio-5-chloroisoxazole |

Introduction of Halogen Functionality (e.g., Iodination)

The introduction of an additional halogen atom, particularly iodine, onto the isoxazole ring of this compound can significantly enhance its utility as a synthetic intermediate, especially for subsequent cross-coupling reactions. The C4 position of the isoxazole ring is the most likely site for electrophilic halogenation.

While direct iodination of this compound is not extensively documented in readily available literature, the functionalization of the C4 position of isoxazoles is a known transformation. Palladium-catalyzed methods have been developed for the C4-iodination of 3,5-disubstituted isoxazoles. researchgate.net This approach suggests a potential pathway for the iodination of this compound, likely proceeding through a C-H activation mechanism at the C4 position. The general conditions for such a reaction would typically involve a palladium(II) catalyst, such as palladium(II) acetate, and an iodine source like N-iodosuccinimide (NIS).

Hypothetical Reaction Scheme for C4-Iodination:

Applications in Advanced Organic Synthesis and Building Block Chemistry

Construction of Complex Heterocyclic Scaffolds and Architectures

The isoxazole (B147169) moiety serves as a robust scaffold that can be integrated into larger, more intricate molecular structures. The functional handles on ethyl 5-chloroisoxazole-3-carboxylate facilitate its use in annulation and coupling reactions to build polycyclic systems.

The 5-chloroisoxazole core is a key component in the synthesis of complex fused heterocyclic systems. For instance, acridinyl-substituted 5-chloroisoxazoles have been synthesized and serve as precursors for larger molecular frameworks. nih.gov These compounds are prepared through the cycloaddition of nitrile oxides, generated from precursor oximes, to dichloroethene. nih.gov The resulting 5-chloroisoxazole can then undergo further reactions, demonstrating its utility in building polycyclic structures that merge the isoxazole core with other important heterocyclic motifs like acridine. nih.gov This strategic incorporation of the isoxazole unit is pivotal for creating diverse and complex chemical entities.

A primary application of isoxazole carboxylates is their conversion into precursors for biologically active molecules. The synthetic strategy often involves the modification of the carboxylate group into various carboxamides, which is a common feature in many pharmacologically active compounds. ajol.inforesearchgate.net Studies have shown that both indole (B1671886) and isoxazole derivatives exhibit good inhibitory effects against enzymes like xanthine (B1682287) oxidase, a key target in the treatment of gout. nih.gov This has led to the design and synthesis of novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as potent enzyme inhibitors. nih.gov

The general strategy involves hydrolyzing the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines. This approach allows for the systematic modification of the molecule's periphery to optimize biological activity. A series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and found to possess fungicidal and herbicidal activities, highlighting the success of this derivatization strategy. researchgate.net

| Starting Material | Key Transformation | Intermediate/Precursor | Final Product Class | Potential Biological Activity | Reference |

|---|---|---|---|---|---|

| Ethyl Isoxazole-3-carboxylate | Ester Hydrolysis | Isoxazole-3-carboxylic acid | Isoxazole-3-carboxamides | Xanthine Oxidase Inhibition | nih.gov |

| Isoxazole-3-carboxylic acid | Amide Coupling (with anilines/amines) | N/A | |||

| 5-methyl-3-arylisoxazole-4-carboxylic acid | Amide Coupling (with aminothiazoles) | N/A | Isoxazole-Thiazole Carboxamides | Fungicidal, Herbicidal | researchgate.net |

Role as a Key Intermediate in Multi-step Synthetic Sequences

This compound is valued for its ability to act as a central hub in multi-step syntheses, from which a variety of other compounds can be accessed through sequential modifications of its functional groups.

The two primary functional groups of this compound—the chloro group at C5 and the ester at C3—can be manipulated independently to generate a library of derivatives. The chlorine atom at the C5 position can be substituted by nucleophiles. For example, 5-chloroisoxazoles react with potassium tert-butoxide to yield 5-(tert-butoxy)isoxazoles. nih.gov The ester group, as previously mentioned, can be converted into a wide array of amides through hydrolysis and subsequent coupling reactions. nih.gov These transformations allow for the fine-tuning of the molecule's steric and electronic properties, making it a versatile intermediate for creating diverse chemical libraries.

| Position | Initial Group | Reagent/Condition | Final Group | Reference |

|---|---|---|---|---|

| C5 | -Cl (Chloro) | tBuOK (Potassium tert-butoxide) | -O-tBu (tert-Butoxy) | nih.gov |

| C3 | -COOEt (Ethyl Ester) | 1. NaOH (Hydrolysis) 2. EDC, DMAP, Aniline (B41778) Derivatives (Amide Coupling) | -CONH-R (Carboxamide) | nih.gov |

One of the most significant applications of 5-chloroisoxazoles is their role as precursors to highly strained and synthetically useful 2H-azirine systems. mdpi.com Research has established that 5-chloroisoxazoles undergo a facile isomerization reaction catalyzed by iron(II) chloride (FeCl₂) at room temperature to produce 2H-azirine-2-carbonyl chlorides. mdpi.combeilstein-journals.orgbohrium.com This transformation is a powerful method for preparing these reactive intermediates, which can be difficult to access through other routes. beilstein-journals.org

The resulting 2H-azirine-2-carbonyl chlorides are not typically isolated but are trapped in situ with various nucleophiles. Reaction with amines, alcohols, or other nucleophilic agents provides a wide range of stable 2H-azirine-2-carboxylic acid derivatives, such as amides and esters. mdpi.comresearchgate.net

Furthermore, these azirine intermediates can be used to construct other heterocyclic rings. For example, 2-(azidocarbonyl)-2H-azirines, derived from the azirine carbonyl chloride, can react with 1,3-diketones in the presence of a nickel(II) catalyst to yield 2-(azidocarbonyl)-1H-pyrroles. researchgate.net This sequential transformation from isoxazole to azirine and then to pyrrole (B145914) showcases the profound utility of this compound as a foundational building block.

Development of Novel Methodologies Utilizing this compound as a Model Substrate

The unique reactivity of the 5-chloroisoxazole scaffold has led to the development of new synthetic methods. The most prominent of these is the aforementioned iron(II)-catalyzed isomerization to form 2H-azirine-2-carbonyl chlorides. mdpi.comresearchgate.net This methodology represents a significant advancement, providing a rapid and efficient procedure at room temperature for accessing highly reactive azirine intermediates. mdpi.com

This method leverages the inherent instability of the isoxazole ring under specific catalytic conditions, turning a stable heterocyclic compound into a versatile synthetic intermediate. The development of this protocol, using 5-chloroisoxazoles as the key substrate class, has opened new avenues for the synthesis of complex amides, esters, and other derivatives of 2H-azirine-2-carboxylic acids. mdpi.combohrium.com The efficiency and mild conditions of this iron-catalyzed rearrangement make it a valuable tool in modern organic synthesis, demonstrating how a specific substrate class can drive methodological innovation.

Computational and Mechanistic Studies

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, identifying key intermediates, and determining the energy barriers that govern reaction rates. For isoxazole (B147169) derivatives, these studies are particularly valuable for understanding their stability and isomerization pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the mechanisms of organic reactions. A significant reaction pathway for 5-chloroisoxazoles is their isomerization into highly reactive 2H-azirine derivatives. nih.gov This transformation can be catalyzed by various means, including thermal, photochemical, or metal-catalyzed conditions. nih.gov

DFT calculations can model this process by mapping the potential energy surface, which helps in understanding the feasibility of different pathways. The calculations determine the relative energies of the starting material (Ethyl 5-chloroisoxazole-3-carboxylate), transition states, intermediates, and the final product (ethyl 2-chloro-2H-azirine-2-carboxylate). This energy landscape reveals the thermodynamics and kinetics of the isomerization. For instance, a study on a related system involving the palladium-catalyzed hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate showed a domino process involving the reductive opening of the isoxazole ring. mdpi.com

Below is a representative data table illustrating the type of information obtained from a DFT study on a hypothetical isomerization pathway.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition State for N-O bond cleavage | +35.2 |

| Intermediate | Vinyl Nitrene Intermediate | +15.8 |

| TS2 | Transition State for Ring Closure | +20.5 |

| Product | Ethyl 3-chloro-2H-azirine-2-carboxylate | -5.7 |

Note: The data in this table is illustrative and represents the kind of output generated from DFT calculations for reaction mechanism studies.

A crucial aspect of mechanistic studies is the characterization of transient species like transition states and reactive intermediates. snnu.edu.cn DFT calculations allow for the geometric and electronic structures of these fleeting species to be determined. In the isomerization of 5-chloroisoxazoles, a key reactive intermediate is the corresponding 2H-azirine-2-carbonyl chloride, which is formed via an iron(II)-catalyzed process. nih.gov

The following table provides hypothetical geometric parameters for a calculated transition state structure.

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Length | N-O | 1.85 Å |

| Bond Length | C3-C4 | 1.40 Å |

| Bond Angle | C4-C5-N | 110.2° |

| Imaginary Frequency | Vibrational mode for N-O cleavage | -450 cm-1 |

Note: This data is a hypothetical representation of parameters for a transition state as determined by quantum chemical calculations.

Theoretical Conformational Analysis and Spectroscopic Correlations (Non-experimental)

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Theoretical conformational analysis involves calculating the energies of different spatial arrangements of a molecule to identify the most stable conformers. For this compound, this analysis would focus on the rotation around the single bonds, particularly the bond connecting the ethyl carboxylate group to the isoxazole ring.

Different orientations of the ester group relative to the ring (e.g., syn-periplanar vs. anti-periplanar) can lead to conformers with different energies and dipole moments. Computational methods can predict the relative populations of these conformers at a given temperature. Such studies have been performed on related heterocyclic systems to understand their structural preferences. researchgate.netresearchgate.net

Furthermore, these theoretical models can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, for each conformer. By comparing these predicted spectra with experimental data, it is possible to confirm the predominant conformation in solution.

| Conformer | Dihedral Angle (O=C-C3-N) | Relative Energy (kcal/mol) | Predicted 13C Shift (C=O) |

|---|---|---|---|

| A (Anti-periplanar) | 180° | 0.00 | 160.5 ppm |

| B (Syn-periplanar) | 0° | 1.25 | 162.1 ppm |

Note: The data presented is illustrative of results from a theoretical conformational analysis.

In Silico Prediction of Reactivity, Regioselectivity, and Stereoselectivity

In silico methods are invaluable for predicting how a molecule will behave in a chemical reaction before any experiment is conducted. nih.gov For this compound, this includes predicting its reactivity towards nucleophiles, electrophiles, and in cycloaddition reactions.

Computational models can calculate molecular properties like electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies. These properties help identify the most reactive sites in the molecule. For example, the distribution of the LUMO (Lowest Unoccupied Molecular Orbital) can indicate the likely site of nucleophilic attack. This is crucial for predicting the regioselectivity of reactions. In the case of this compound, calculations could predict whether a nucleophile would preferentially attack the carbon at position 5 (C5), leading to substitution of the chlorine atom, or another site on the isoxazole ring.

By calculating the activation energies for different possible reaction pathways, these models can provide a quantitative prediction of regioselectivity. This approach allows chemists to design experiments more efficiently and to understand the factors controlling the outcome of a reaction.

Future Directions and Research Perspectives

Exploration of Undiscovered Synthetic Pathways for Halogenated Isoxazole (B147169) Esters

The synthesis of isoxazoles, including halogenated variants, has traditionally relied on methods like 1,3-dipolar cycloaddition between nitrile oxides and alkynes. wikipedia.orgnih.gov However, future research is geared towards developing more efficient, sustainable, and regioselective synthetic routes.

Key Research Thrusts:

Metal-Free Catalysis: While metal-catalyzed reactions, particularly with copper(I), are common for isoxazole synthesis, they present challenges related to cost, toxicity, and removal from the final product. researchgate.net Future pathways will likely focus on metal-free alternatives, such as organocatalysis or reactions promoted by non-metallic catalysts, to create halogenated isoxazole esters. researchgate.net This aligns with the broader push towards green chemistry in organic synthesis. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors and microwave irradiation offer significant advantages over traditional batch processing, including enhanced reaction rates, higher yields, improved safety, and scalability. researchgate.net Applying these technologies to the synthesis of halogenated isoxazoles could lead to the discovery of novel reaction conditions and pathways that are not feasible with conventional heating. researchgate.net

Novel Cycloaddition Strategies: Research into new cycloaddition reactions beyond the standard nitrile oxide-alkyne pathway is a promising area. This could involve exploring different precursors or activating agents to generate the isoxazole ring. For instance, cascade reactions that form multiple bonds in a single operation are highly sought after for their efficiency. nih.gov A one-pot cascade reaction using ultrasonication has already been shown to be effective for some isoxazole derivatives. nih.gov

A comparative table of synthetic methodologies is presented below:

| Methodology | Traditional Approach (e.g., Cu(I) Catalysis) | Future Direction (e.g., Metal-Free, Flow) |

| Catalyst | Often requires metal catalysts (Cu, Ru) researchgate.net | Metal-free, organocatalytic, or biocatalytic researchgate.net |

| Solvents | Often uses conventional organic solvents | Environmentally benign solvents, deep eutectic solvents nih.gov |

| Efficiency | Can have issues with catalyst removal and waste researchgate.net | Higher atom economy, easier purification, potential for recycling nih.gov |

| Conditions | Typically batch processing with conventional heating | Continuous flow, microwave, or ultrasound irradiation nih.govresearchgate.net |

Discovery and Development of Novel Chemical Transformations and Reaction Manifolds

Ethyl 5-chloroisoxazole-3-carboxylate is a versatile intermediate ripe for further chemical modification. The chlorine atom at the 5-position is a key functional handle for introducing molecular diversity through various substitution reactions.

Future research will likely focus on:

Cross-Coupling Reactions: The development of novel cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the C5-position of the isoxazole ring will allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups. This will enable the rapid generation of libraries of complex isoxazole derivatives for screening in various applications.

Ring Transformation Reactions: The isoxazole ring itself can undergo fascinating transformations. The weak N-O bond can be cleaved under various conditions (e.g., reduction, photolysis), leading to the formation of other valuable synthetic intermediates like β-hydroxy ketones, γ-amino alcohols, or α,β-unsaturated oximes. eresearchco.comwikipedia.org Exploring these ring-opening and rearrangement reactions for 5-chloro-3-carboxylate substituted isoxazoles could provide access to entirely new classes of acyclic and heterocyclic compounds.

Functionalization of the Ester Group: The ethyl ester at the 3-position provides another site for modification. Hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide are standard transformations that can be used to link the isoxazole core to other molecular fragments, including peptides, polymers, or other heterocyclic systems. ubbcluj.ro

Advancement in Stereoselective Syntheses of Chiral Isoxazole Derivatives

Chirality is a critical feature of many biologically active molecules. The development of methods to synthesize enantiomerically pure isoxazole derivatives is a significant and ongoing challenge in organic chemistry.

Prospective research areas include:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalytic) to control the stereochemistry during the synthesis of the isoxazole ring or its subsequent functionalization is a primary goal. For instance, asymmetric [3+2] cycloaddition reactions could provide direct access to chiral isoxazolines, which can then be oxidized to isoxazoles. rsc.org

Chemoenzymatic Methods: The use of enzymes (e.g., lipases, oxidoreductases) offers a powerful and environmentally friendly approach to achieve high stereoselectivity. acs.org Enzymes can be used for the kinetic resolution of racemic isoxazole derivatives or for the asymmetric transformation of prochiral substrates, yielding highly enantioenriched products. acs.org Recent work has demonstrated the enantioselective nucleophilic addition to generate chiral isoxazole-containing compounds using chiral phosphoric acid as a catalyst. bohrium.comresearchgate.net

Development of Chiral Building Blocks: Synthesizing chiral starting materials that can be converted into isoxazoles is another viable strategy. This allows for the transfer of stereochemical information from a readily available chiral precursor to the final isoxazole product.

| Approach | Mechanism | Potential Outcome |

| Asymmetric Catalysis | Use of chiral catalysts to direct a reaction to favor one enantiomer. rsc.org | Direct synthesis of enantioenriched isoxazoles or their precursors. |

| Chemoenzymatic Synthesis | Employment of enzymes for stereoselective transformations. acs.org | High enantiomeric excess under mild, green conditions. |

| Chiral Auxiliary | Covalent attachment of a chiral group to guide a stereoselective reaction. | Controlled synthesis of a specific stereoisomer, followed by removal of the auxiliary. |

Emerging Applications in Materials Science and Medicinal Chemistry (from a Synthetic Building Block Perspective)

The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced materials and a privileged scaffold in medicinal chemistry. researchgate.netrsc.org this compound serves as an ideal starting point for creating tailored molecules for these applications.

Medicinal Chemistry: The isoxazole nucleus is present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. rsc.orgespublisher.com Future work will involve using this compound as a scaffold to synthesize novel compounds. By systematically modifying the C5 and C3 positions, medicinal chemists can explore structure-activity relationships (SAR) to develop new therapeutic agents. researchgate.net The isoxazole ring can act as a bioisostere for other functional groups or as a rigid linker to orient pharmacophoric elements in a specific spatial arrangement. eresearchco.com

Materials Science: Isoxazole derivatives have found applications as liquid crystals, semiconductors, and components of light-conversion devices. researchgate.net The ability to create highly substituted, well-defined isoxazole structures from this compound is key to developing new materials with tailored electronic and optical properties. For example, incorporating these isoxazole units into conjugated polymer backbones could lead to new organic electronic materials for applications in sensors, solar cells, or light-emitting diodes. A multi-step synthesis involving a Claisen-type condensation and cyclization has been used to create isoxazole esters as key intermediates for bent-core mesogens (a type of liquid crystal). ubbcluj.ro

Q & A

Basic: What synthetic routes are recommended for Ethyl 5-chloroisoxazole-3-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization reactions using precursors like chlorinated benzaldehyde derivatives and hydroxylamine hydrochloride under alkaline conditions. For example, a method analogous to the production of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves reacting o-chlorobenzoxime chloride with ethyl acetoacetate, followed by hydrolysis and chlorination . Optimization parameters include:

- Temperature control : Maintaining 80–100°C during cyclization to enhance yield.

- Catalyst selection : Alkaline conditions (e.g., K₂CO₃) improve reaction efficiency .

- Purification : Silica gel chromatography is effective for isolating the target compound from byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions, as demonstrated for structurally related isoxazole derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm) and chlorine substitution patterns .

- LC-MS/HPLC : Validates purity (>95%) and molecular weight (e.g., m/z = 217.22 for C₁₂H₁₁NO₃Cl) .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; electrostatic discharge prevention is critical due to flammability risks .

- Storage : Refrigerate in airtight containers away from ignition sources; ensure compatibility with glass or HDPE materials .

Advanced: How can researchers address discrepancies in reported spectral data for this compound derivatives?

Answer:

Contradictions often arise from impurities or solvent effects. Mitigation strategies:

- Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, and X-ray) to confirm structural assignments .

- Standardized conditions : Use deuterated solvents (e.g., CDCl₃) and controlled temperatures for NMR reproducibility .

- Computational modeling : Density Functional Theory (DFT) simulations predict spectral profiles, aiding in outlier identification .

Advanced: How does the stability of this compound vary under different storage and reaction conditions?

Answer:

Stability studies indicate:

- Thermal degradation : Above 40°C, decomposition products include CO and nitrogen oxides; reactions should avoid prolonged heating .

- pH sensitivity : Hydrolysis of the ester group occurs under strong acidic/basic conditions, necessitating neutral pH during synthesis .

- Light exposure : UV radiation may induce photolytic cleavage; store in amber glass or opaque containers .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .

- Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Transition state modeling : Tools like Gaussian simulate reaction pathways, optimizing catalysts or solvents .

Basic: What are the ecological disposal considerations for this compound waste?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。